molecular formula C17H16ClF3N4O B4592062 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4592062
M. Wt: 384.8 g/mol
InChI Key: QDJCMEOEBPHOJU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0964733 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Activities

Research on pyrazoline derivatives, including those similar in structure to the chemical compound , has shown promising results in the field of antidepressant activity. A study by Palaska et al. (2001) synthesized new derivatives and evaluated their antidepressant activities in mice using the Porsolt Behavioral Despair Test, highlighting the significance of substituents on the phenyl ring in enhancing activity Palaska, Aytemi̇r, Uzbay, & Erol, 2001.

Antimicrobial and Antioxidant Properties

The synthesis of pyrazoline derivatives has also been explored for their antimicrobial and antioxidant properties. Khotimah et al. (2018) reported the synthesis of a compound showing very strong antioxidant activity and effective antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in combating microbial infections and oxidative stress Khotimah, Rahmadani, Rahmawati, & Ardana, 2018.

Anticancer Activities

The application of pyrazolo[1,5-a]pyrimidine derivatives in cancer research has been documented, with studies revealing their potential as anticancer agents. Liu, Zhao, & Lu (2020) synthesized a derivative that exhibited significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting a promising avenue for anticancer drug development Liu, Zhao, & Lu, 2020.

Anti-inflammatory Agents

The exploration of pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents has shown positive results. Abdulla, Amr, Al-Omar, Hussain, & Shalaby (2013) synthesized a series of derivatives and conducted pharmacological screenings that demonstrated good anti-inflammatory activities, highlighting their potential as therapeutic agents in managing inflammation Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013.

Mechanism of Action

Target of Action

The primary target of this compound is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. It is an important target in the field of neurodegenerative disorders .

Mode of Action

The compound interacts with its target, monoamine oxidase B, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in the levels of monoamine neurotransmitters in the brain

Biochemical Pathways

The inhibition of monoamine oxidase B affects the metabolic pathways of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which may have downstream effects on mood, cognition, and motor control . .

Result of Action

The inhibition of monoamine oxidase B by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This may result in various molecular and cellular effects, potentially including improved mood, enhanced cognition, and better motor control . .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJCMEOEBPHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.